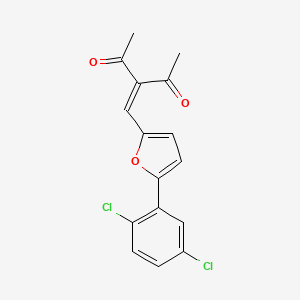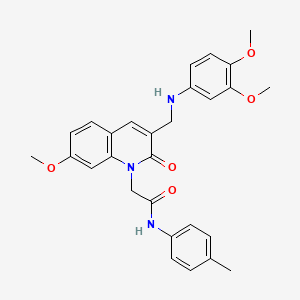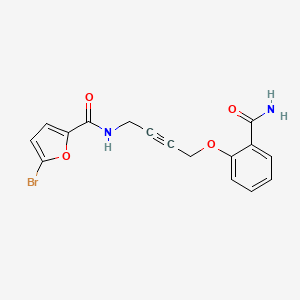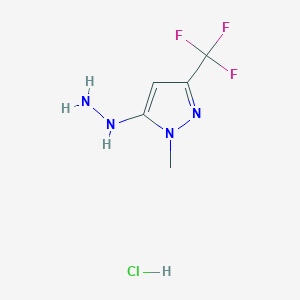
3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione, also known as DCFP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for use in various fields of research.
Scientific Research Applications
Structural Analysis and Preparation Reactions
A study focused on the structural analysis of tetraketones, similar to the compound , and the theoretical investigation of reactions involved in their preparation. The research highlighted the detailed investigation of molecules' structures through IR, NMR, and X-ray spectroscopy techniques and discussed the role of electronic and solvent effects in the chemical reactions for preparing tetraketones. Such compounds, including those with furan and dichlorophenyl components, are significant for their potential applications in materials science and pharmaceutical research due to their unique electronic and structural properties (Silva et al., 2018).
Synthetic Applications
Another study elaborated on a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from readily available aryl methyl ketones. This research demonstrates the versatility of furan-based compounds in synthesizing a wide range of organic molecules, highlighting their importance in organic synthesis and potential applications in developing novel materials and bioactive molecules (Yin et al., 2008).
Chemical Vapour Deposition Precursors
The thermal decomposition of β-diketones, closely related to the compound of interest, has been studied for applications in chemical vapor deposition (CVD) processes. This research offers insights into the decomposition pathways of β-diketones under specific conditions, which is crucial for their use as precursors in depositing thin films for electronic and optoelectronic devices (Russell & Yee, 2005).
Corrosion Inhibition
Ketene dithioacetal derivatives, related to the structural theme of the compound , have been investigated for their capacity to inhibit copper corrosion in nitric acid solutions. The study found that these compounds significantly decrease the corrosion rate, suggesting their potential application in metal protection and preservation (Fiala et al., 2007).
Crystal Structure and Conformation
Research on the crystal structure and conformation of a similar ketone derivative revealed insights into its structural characteristics, which are essential for understanding the compound's physical and chemical properties and its interactions in various contexts (Jarvis & Taylor, 1979).
Properties
IUPAC Name |
3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-9(19)13(10(2)20)8-12-4-6-16(21-12)14-7-11(17)3-5-15(14)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDSVYQWGSYLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![6-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2767787.png)
![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)

![8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2767793.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2767794.png)
![4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2767796.png)
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2767801.png)


![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)
